Aminodantrolene
Overview
Description
Synthesis Analysis
Synthesis of complex organic molecules often involves oxidative polymerization or catalytic processes. For instance, the chemical oxidative polymerization using H₂O₂ in the presence of an Fe catalyst has been employed to synthesize poly(1-aminonaphthalene) and poly(1-aminoanthracene), demonstrating a methodology that could potentially be applied to aminodantrolene or similar compounds (Moon et al., 1993). Similarly, the sustainable catalytic synthesis of pyrroles from secondary alcohols and amino alcohols using an iridium catalyst represents another synthetic approach that might be relevant (Michlik & Kempe, 2013).
Molecular Structure Analysis
The molecular structure of organic compounds like aminodantrolene can be characterized by spectroscopic methods, including NMR and light scattering measurements. These methods provide insights into the molecule's backbone, substituents, and electronic properties, as seen in the studies of poly(1-aminonaphthalene) and poly(1-aminoanthracene), where light scattering indicated a linear and stiff structure (Moon et al., 1993).
Chemical Reactions and Properties
Chemical reactions involving amino compounds, such as the nucleophilic phosphine-catalyzed Michael reactions for constructing functionalized pyrrolidine rings, showcase the reactivity of nitrogen-containing substrates (En et al., 2014). This type of reaction could potentially be applied to the synthesis or modification of aminodantrolene, highlighting the compound's chemical properties and reactivity.
Physical Properties Analysis
The solubility, conductivity, and molecular weight are critical physical properties for organic compounds. For example, poly(1-aminonaphthalene) and poly(1-aminoanthracene) demonstrate specific solubility in organic solvents and electrical conductivity, which could inform the expected behavior of aminodantrolene in various environments (Moon et al., 1993).
Chemical Properties Analysis
The reactivity towards specific reagents, stability under various conditions, and interaction with catalysts are among the chemical properties of interest. The synthesis and reactions of aminoboranes, as investigated through reactions with methyl iodide and benzyl chloride, provide examples of the types of chemical behavior that might be explored for aminodantrolene or related compounds (Pasumansky et al., 2008).
Scientific Research Applications
Pharmacological Applications
Aminodantrolene, a metabolite of dantrolene, has been studied for its pharmacological properties. Dantrolene itself is primarily used to treat muscle spasticity in conditions such as spinal cord injury, stroke, cerebral palsy, and multiple sclerosis. Its mechanism involves acting directly on skeletal muscle to decrease contraction force, without significant effects on neural pathways or muscle fiber membranes. Dantrolene has demonstrated effectiveness in clinical trials, showing superiority over placebo in managing spasticity from various causes, including multiple sclerosis, albeit with varying degrees of effectiveness (Pinder, Brogden, Speight, & Avery, 2020).
Metabolic Pathways and Hepatotoxicity
Research on aminodantrolene has focused on its metabolic pathways and potential hepatotoxic effects. Aminodantrolene is produced through the metabolism of dantrolene by the hepatic MFO system and nitroreductase. It inhibits the hepatic MFO system, and its acetylation blocks these inhibitory effects. The formation of glucuronide and mercapturic acid conjugates is part of the metabolic pathway, with the latter being a detoxification mechanism for dantrolene’s electrophilic metabolite (Arnold, Epps, Cook, & Hamrick, 1983). Another study identified the enzymes responsible for dantrolene metabolism in humans, highlighting the role of aldehyde oxidase 1 (AOX1) and N-acetyltransferase (NAT) 2 in the metabolic process. This understanding is crucial for elucidating the mechanism of dantrolene-induced liver injury (Amano et al., 2018).
Interaction with Muscle Receptors
Aminodantrolene has also been studied for its interaction with muscle receptors. One study found that dantrolene, azumolene, and aminodantrolene inhibited the binding of [3H]PN200-110 to transverse tubule dihydropyridine receptors in skeletal muscle. This suggests a preferential interaction of these drugs with dihydropyridine receptors over ryanodine receptors, providing insights into their mechanism of action (El-Hayek, Parness, Valdivia, Coronado, & Hogan, 1992).
properties
IUPAC Name |
1-[(E)-[5-(4-aminophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c15-10-3-1-9(2-4-10)12-6-5-11(21-12)7-16-18-8-13(19)17-14(18)20/h1-7H,8,15H2,(H,17,19,20)/b16-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUTWFLSENWVIM-FRKPEAEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163423 | |
Record name | Aminodantrolene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aminodantrolene | |
CAS RN |
14663-28-6 | |
Record name | Aminodantrolene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminodantrolene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMINODANTROLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R97QNA0E19 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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